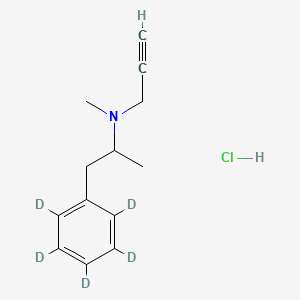
(Rac)-Selegiline-d5 (hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Rac)-Selegiline-d5 (hydrochloride) is a deuterated form of Selegiline hydrochloride, a selective monoamine oxidase B (MAO-B) inhibitor. This compound is used primarily in the treatment of Parkinson’s disease and major depressive disorder. The deuterium labeling in (Rac)-Selegiline-d5 (hydrochloride) enhances its metabolic stability, making it a valuable tool in pharmacokinetic studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Rac)-Selegiline-d5 (hydrochloride) involves the deuteration of Selegiline hydrochloride. The process typically starts with the preparation of Selegiline, followed by the introduction of deuterium atoms. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of (Rac)-Selegiline-d5 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced deuteration techniques and high-purity deuterated reagents is crucial in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
(Rac)-Selegiline-d5 (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can convert the compound back to its parent form.
Substitution: Substitution reactions can occur at specific positions in the molecule, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various deuterated metabolites and derivatives of Selegiline. These products are often used in further pharmacological studies to understand the compound’s behavior in biological systems.
Wissenschaftliche Forschungsanwendungen
(Rac)-Selegiline-d5 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the behavior of deuterated compounds.
Biology: Employed in studies to understand the metabolic pathways and interactions of Selegiline in biological systems.
Medicine: Used in pharmacokinetic studies to evaluate the drug’s absorption, distribution, metabolism, and excretion.
Industry: Applied in the development of new MAO-B inhibitors and other therapeutic agents.
Wirkmechanismus
(Rac)-Selegiline-d5 (hydrochloride) exerts its effects by selectively inhibiting the enzyme monoamine oxidase B (MAO-B). This inhibition leads to an increase in the levels of dopamine in the brain, which helps alleviate the symptoms of Parkinson’s disease and depression. The molecular targets include the MAO-B enzyme, and the pathways involved are primarily related to dopamine metabolism.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Selegiline hydrochloride: The non-deuterated form of the compound.
Rasagiline: Another MAO-B inhibitor used in the treatment of Parkinson’s disease.
Safinamide: A reversible MAO-B inhibitor with additional mechanisms of action.
Uniqueness
(Rac)-Selegiline-d5 (hydrochloride) is unique due to its deuterium labeling, which enhances its metabolic stability and allows for more precise pharmacokinetic studies. This feature distinguishes it from other similar compounds and makes it a valuable tool in both research and therapeutic applications.
Eigenschaften
Molekularformel |
C13H18ClN |
|---|---|
Molekulargewicht |
228.77 g/mol |
IUPAC-Name |
N-methyl-1-(2,3,4,5,6-pentadeuteriophenyl)-N-prop-2-ynylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C13H17N.ClH/c1-4-10-14(3)12(2)11-13-8-6-5-7-9-13;/h1,5-9,12H,10-11H2,2-3H3;1H/i5D,6D,7D,8D,9D; |
InChI-Schlüssel |
IYETZZCWLLUHIJ-AYVDECCJSA-N |
Isomerische SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])CC(C)N(C)CC#C)[2H])[2H].Cl |
Kanonische SMILES |
CC(CC1=CC=CC=C1)N(C)CC#C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


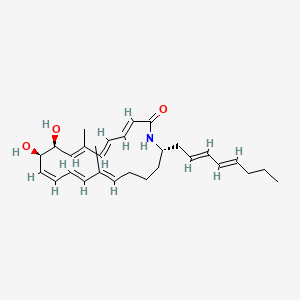
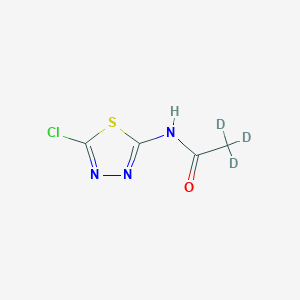
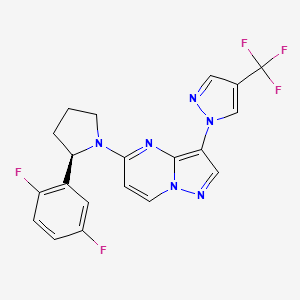
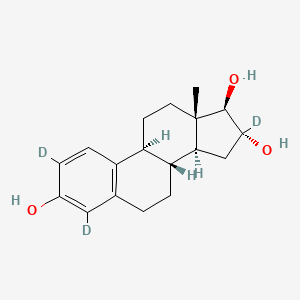

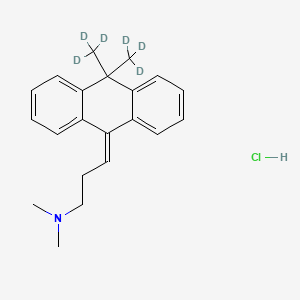
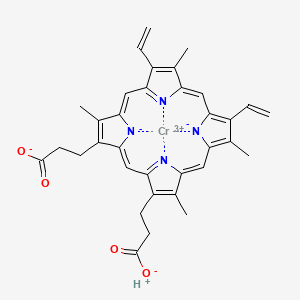

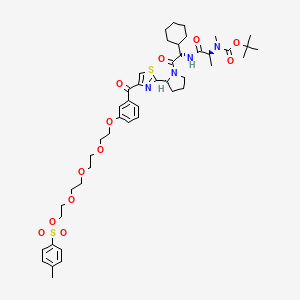


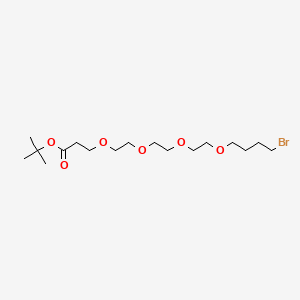
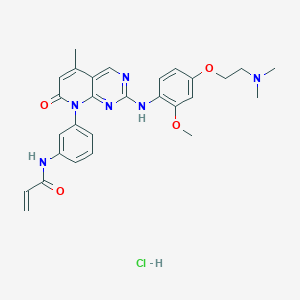
![(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]-5-[[(1S)-1-carboxy-2-(1H-imidazol-5-yl)ethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B15144359.png)
